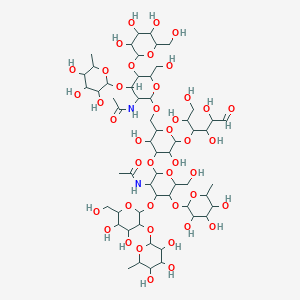

Paclitaxel Photodegradant

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

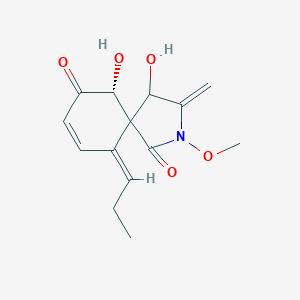

Paclitaxel photodegradant is a compound derived from the degradation of paclitaxel, a widely used chemotherapeutic agent. Paclitaxel is known for its effectiveness in treating various types of cancers, including ovarian, breast, and lung cancers. The photodegradation of paclitaxel occurs when it is exposed to light, leading to the formation of various degradation products. Understanding these degradation products is crucial for ensuring the stability and efficacy of paclitaxel in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of paclitaxel photodegradant involves exposing paclitaxel to light under controlled conditions. This can be achieved using ultraviolet light or sunlight. The reaction conditions, such as the intensity and duration of light exposure, temperature, and solvent used, can significantly influence the degradation process and the resulting products .

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in a controlled environment to ensure consistency and reproducibility. This involves using specialized equipment to regulate light exposure and other reaction conditions. The degradation products are then isolated and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Paclitaxel photodegradant undergoes various chemical reactions, including:

Oxidation: The exposure to light can lead to the oxidation of paclitaxel, resulting in the formation of hydroxylated products.

Reduction: Although less common, reduction reactions can also occur, leading to the formation of reduced degradation products.

Substitution: Light exposure can cause substitution reactions, where functional groups in paclitaxel are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the study of this compound include:

Solvents: Methanol, acetonitrile, and water are commonly used solvents.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents can be used to study the reduction reactions.

Major Products Formed

The major products formed from the photodegradation of paclitaxel include hydroxylated paclitaxel, deacetylated paclitaxel, and other structurally modified derivatives. These products are characterized using advanced analytical techniques to understand their structure and properties .

Scientific Research Applications

Paclitaxel photodegradant has several scientific research applications, including:

Chemistry: Studying the photodegradation of paclitaxel helps in understanding the stability and reactivity of the compound under different conditions.

Biology: The degradation products can be used to study the biological activity and toxicity of paclitaxel and its derivatives.

Medicine: Understanding the degradation products is crucial for developing stable and effective pharmaceutical formulations of paclitaxel.

Mechanism of Action

The mechanism of action of paclitaxel photodegradant involves its interaction with cellular components. Paclitaxel itself works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The degradation products of paclitaxel may have different mechanisms of action, depending on their structure and reactivity. Some degradation products may retain the ability to interact with microtubules, while others may have different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to paclitaxel photodegradant include other taxane derivatives and their degradation products. Some of these compounds include:

Docetaxel: Another widely used chemotherapeutic agent with a similar mechanism of action to paclitaxel.

Cabazitaxel: A semi-synthetic derivative of paclitaxel with improved efficacy and reduced resistance.

Baccatin III: A precursor to paclitaxel that is also subject to photodegradation.

Uniqueness

This compound is unique due to its specific degradation pathway and the resulting products. The study of these degradation products provides valuable insights into the stability and efficacy of paclitaxel, which is crucial for its use in cancer treatment .

Properties

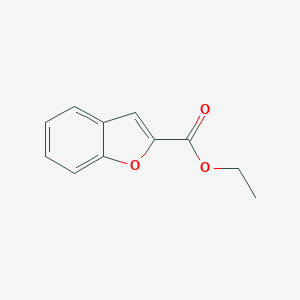

CAS No. |

146139-03-9 |

|---|---|

Molecular Formula |

C47H51NO14 |

Molecular Weight |

853.9 g/mol |

IUPAC Name |

[(2R,4S,5S,7R,10S,12S,15S,16S)-2,10-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34?,35-,37+,41-,43+,44?,45+,46?,47?/m1/s1 |

InChI Key |

DVCCAPSSSZMPLX-JAUDPLDNSA-N |

SMILES |

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |

Isomeric SMILES |

C[C@@H]1[C@H](CC2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H](C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |

Canonical SMILES |

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |

Synonyms |

(1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate; 3H-4,7a-Methanocycl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)